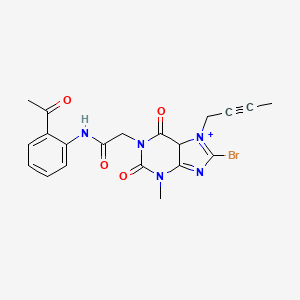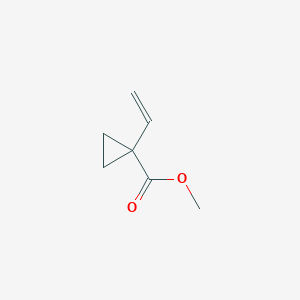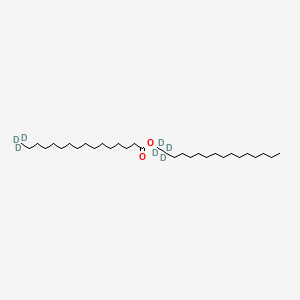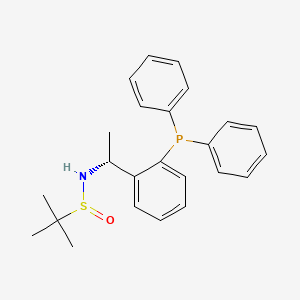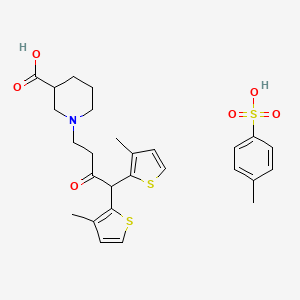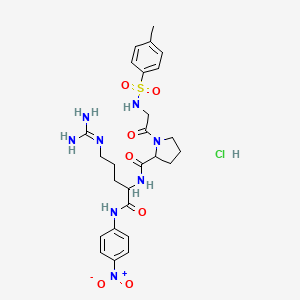
Monoethoxynonafluorocyclohexene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Monoethoxynonafluorocyclohexene is a fluorinated organic compound with the molecular formula C8H5F9O . It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The compound is characterized by the presence of nine fluorine atoms, which contribute to its high stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
Monoethoxynonafluorocyclohexene can be synthesized through several methods. One common approach involves the reaction of cyclohexene with a fluorinating agent, such as nonafluoroiodobenzene , in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 0°C to 25°C. The use of a solvent, such as acetonitrile, can enhance the reaction efficiency.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale fluorination processes. These processes utilize specialized equipment to handle the highly reactive fluorinating agents and ensure the safety of the operation. The industrial production methods are designed to maximize yield and purity while minimizing environmental impact.
化学反応の分析
Types of Reactions
Monoethoxynonafluorocyclohexene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate, to form corresponding fluorinated cyclohexanones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, leading to the formation of fluorinated cyclohexanols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydroxide, at elevated temperatures.
Major Products Formed
Oxidation: Fluorinated cyclohexanones.
Reduction: Fluorinated cyclohexanols.
Substitution: Various substituted fluorinated cyclohexenes.
科学的研究の応用
Monoethoxynonafluorocyclohexene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex fluorinated organic molecules.
Biology: Employed in the development of fluorinated probes for imaging and diagnostic purposes.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and reactivity.
Industry: Utilized in the production of fluorinated polymers and materials with unique properties, such as high thermal stability and chemical resistance.
作用機序
The mechanism of action of monoethoxynonafluorocyclohexene involves its interaction with various molecular targets. The presence of multiple fluorine atoms enhances its ability to form strong hydrogen bonds and interact with biological molecules. This interaction can lead to the inhibition of specific enzymes or the modulation of cellular pathways, making it a valuable tool in biochemical research.
類似化合物との比較
Monoethoxynonafluorocyclohexene can be compared with other fluorinated compounds, such as:
Perfluorocyclohexene: Similar in structure but lacks the ethoxy group, resulting in different reactivity and applications.
Fluorinated cyclohexanones: These compounds have similar fluorine content but differ in their functional groups, leading to distinct chemical behaviors.
Fluorinated cyclohexanols: Similar in fluorine content but differ in their hydroxyl group, affecting their solubility and reactivity.
The uniqueness of this compound lies in its combination of fluorine atoms and the ethoxy group, which imparts specific chemical properties and reactivity patterns.
特性
分子式 |
C8H5F9O |
|---|---|
分子量 |
288.11 g/mol |
IUPAC名 |
3-ethoxy-1,2,3,4,4,5,5,6,6-nonafluorocyclohexene |
InChI |
InChI=1S/C8H5F9O/c1-2-18-6(13)4(10)3(9)5(11,12)7(14,15)8(6,16)17/h2H2,1H3 |
InChIキー |
XKWHVDHJGWFHPG-UHFFFAOYSA-N |
正規SMILES |
CCOC1(C(=C(C(C(C1(F)F)(F)F)(F)F)F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


